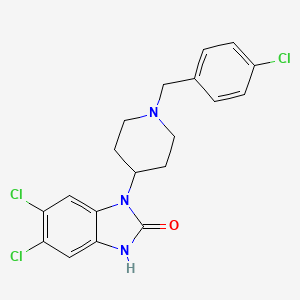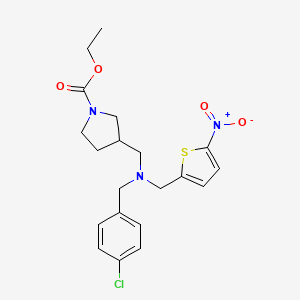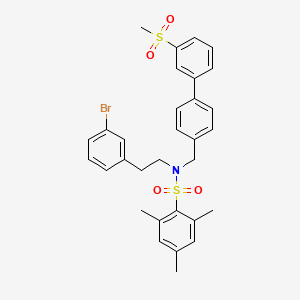
Sugammadex
Übersicht
Beschreibung
Sugammadex is a modified gamma cyclodextrin, used to reverse the effects of certain medications that are given during surgical procedures to relax muscles . It is used at the end of surgery to help restore muscle function that has been blocked during surgery by other medicines .
Synthesis Analysis
This compound is a synthetically modified γ-cyclodextrin derivative . The synthesis process of this compound is proprietary and specific details are not publicly available .Molecular Structure Analysis
This compound’s molecular structure has been analyzed using various techniques such as graph invariants and electrochemical quantitation methods . These studies have helped in understanding the physical aspects, chemical reactivity, and biological activity of this compound .Chemical Reactions Analysis
This compound works by forming an inactive 1:1 complex with aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium . The type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of this compound needed and the speed of reversal .Physical And Chemical Properties Analysis
This compound is only available in an intravenous form with a bioavailability of 100% . It does not bind to plasma proteins and is eliminated unchanged by the kidneys .Wissenschaftliche Forschungsanwendungen
Umkehr der neuromuskulären Blockade
Sugammadex wird in der Anästhesie häufig verwendet, um die durch Rocuronium induzierte neuromuskuläre Blockade (NMB) aufzuheben. Es bietet einen neuartigen Wirkmechanismus zur Umkehr der durch nicht-depolarisierende Aminosteroid-Mittel induzierten neuromuskulären Blockade {svg_1}.
Anwendung bei Patienten mit terminaler Niereninsuffizienz
This compound kann die durch Rocuronium induzierte NMB bei Patienten mit terminaler Niereninsuffizienz (ESRD) effektiv und sicher umkehren, obwohl die Wiederherstellung eines Train-of-Four-Verhältnisses von 0,9 im Vergleich zu Patienten mit normaler Nierenfunktion verzögert sein kann {svg_2}.
Reduktion von postoperativen Lungenkomplikationen
This compound wurde zur Reduktion von postoperativen Lungenkomplikationen (PPCs) nach da Vinci-Chirurgie eingesetzt. Die Häufigkeit von PPCs bei Patienten, die this compound erhielten, war signifikant geringer als bei Patienten, die kein this compound erhielten {svg_3}.
Anwendung bei Herzpatienten
This compound wurde auch bei Patienten mit Herzinsuffizienz und Patienten, die eine Herztransplantation erhalten haben, effektiv eingesetzt, jedoch mit einer längeren Erholungszeit im Vergleich zur erwachsenen Bevölkerung {svg_4}.
Anwendung bei robotergestützter Chirurgie
This compound wurde bei robotergestützter Chirurgie mit dem da Vinci-Chirurgiesystem eingesetzt. Die Verwendung von this compound zur schnellen Umkehrung von Muskelrelaxantien kann die frühe Erholung nach der da Vinci-Chirurgie verbessern {svg_5}.
Sicherheitsprofil
In klinischen Studien hat this compound eine konsistente und schnelle Beendigung der neuromuskulären Blockade mit wenigen Nebenwirkungen gezeigt {svg_6}.
Wirkmechanismus
Target of Action
Sugammadex’s primary targets are the aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium . These agents are used to induce temporary paralysis, particularly useful for general anesthesia, ventilation, or tracheal intubation during surgery .
Mode of Action
This compound is a modified gamma-cyclodextrin that forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . It encapsulates the free molecules of rocuronium or vecuronium, forming a stable inactive complex . This encapsulation process creates a concentration gradient favoring the movement of rocuronium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade .
Biochemical Pathways
The biochemical pathway affected by this compound involves the neuromuscular junction . By encapsulating the rocuronium or vecuronium molecules, this compound promotes their dissociation from the neuromuscular junction. This action creates a concentration gradient that favors the movement of rocuronium from the neuromuscular junction into the plasma, thereby reversing the neuromuscular blockade .
Pharmacokinetics
The type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of this compound needed and the speed of reversal .
Result of Action
The result of this compound’s action is the rapid reversal of neuromuscular blockade induced by rocuronium or vecuronium . This reversal allows patients to recover neuromuscular function more quickly after surgery, potentially improving post-operative recovery times .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the presence of other exogenous compounds with similar steroidal structures, such as some hormones, hormonal contraceptives, and pheromones, may be reduced following the administration of this compound . Additionally, patient factors such as age, liver or kidney function, and obesity may also influence the dosing and efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Sugammadex is a modified γ-cyclodextrin . It forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium) . This interaction with rocuronium and vecuronium is crucial for its function in reversing neuromuscular blockade .
Cellular Effects
The primary cellular effect of this compound is the reversal of neuromuscular blockade induced by rocuronium or vecuronium . By forming an inactive 1:1 complex with these agents, this compound reduces the amount of neuromuscular-blocking agent available to bind to nicotinic receptors in the neuromuscular junction .
Molecular Mechanism
This compound acts by encapsulating the free molecules of aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium, forming a stable inactive complex . This encapsulation creates a concentration gradient which favors the movement of rocuronium from the neuromuscular junction into the plasma, quickly reversing rocuronium-induced neuromuscular blockade .
Temporal Effects in Laboratory Settings
This compound rapidly reverses the effect of aminosteroid nondepolarizing NMBAs rocuronium and vecuronium . The speed of reversal is determined by the type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration .
Metabolic Pathways
This compound does not bind to plasma proteins and is eliminated unchanged by the kidneys . It does not appear to be involved in any specific metabolic pathways.
Transport and Distribution
This compound is administered intravenously and has a bioavailability of 100% . The distribution of the drug depends upon cardiac output, regional blood flow, capillary permeability, and tissue volume .
Subcellular Localization
As an intravenously administered drug, this compound is present in the plasma and extracellular fluid. It does not appear to have a specific subcellular localization as its primary mechanism of action involves the encapsulation of free molecules of NMBAs in the plasma .
Eigenschaften
IUPAC Name |
3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRODDIHRRDWEW-VTHZAVIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O48S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895043 | |
| Record name | Sugammadex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2002.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sugammadex is a modified gamma-cyclodextrin which forms very tight water soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium). Sugammadex creates a concentration gradient which favors movement of rocurionium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade. The free rocuronium in the plasma are then bound tightly to sugammadex, assisting the diffusion of the remaining rocuronium molecules out of the neuromuscular junction and increasing bound and free rocuronium in the plasma. | |
| Record name | Sugammadex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
343306-71-8 | |
| Record name | Sugammadex [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sugammadex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sugammadex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUGAMMADEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/361LPM2T56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Unlike traditional reversal agents like neostigmine, which act indirectly by inhibiting acetylcholinesterase, sugammadex directly binds to steroidal neuromuscular blocking agents (NMBAs) rocuronium and vecuronium. [] This encapsulation forms a this compound-NMBA complex, effectively removing the NMBAs from the neuromuscular junction and allowing for the resumption of normal neuromuscular transmission. [, ]
A: Research suggests that this compound may lead to better neuromuscular coupling of the diaphragm compared to neostigmine. One study observed increased electromyographic activity of the diaphragm, tidal volume, and PaO2 following tracheal extubation in volunteers who received this compound compared to those who received neostigmine. This suggests a more effective restoration of diaphragm-driven inspiration after this compound administration. []
ANone: this compound is a modified gamma cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. Its specific chemical modifications are proprietary information.
A: this compound is primarily eliminated through the kidneys. [, ] The this compound-rocuronium complex is filtered by the glomerulus and excreted in urine. [, ]
A: Yes, renal impairment significantly affects the pharmacokinetics of this compound. Studies show a substantial decrease in clearance and a prolonged terminal half-life in patients with moderate and severe renal impairment compared to healthy individuals. [, , ]
A: Yes, administration of this compound causes a temporary increase in plasma concentrations of rocuronium. [] This is likely due to the redistribution of rocuronium from extravascular spaces into the plasma as it binds to this compound. []
A: this compound demonstrates rapid and dose-dependent reversal of profound neuromuscular blockade induced by high-dose rocuronium (1.0 or 1.2 mg/kg). [] Studies have shown a median recovery time of less than 2 minutes with this compound compared to over 90 minutes with placebo. [, ]
A: Yes, this compound effectively reverses rocuronium and vecuronium induced deep neuromuscular blockade in patients under sevoflurane anesthesia. [] Doses of 4 mg/kg and above show rapid reversal in this context. []
ANone: Researchers utilize a variety of analytical techniques to study this compound. These include:
- Acceleromyography: This technique is used to monitor neuromuscular function by measuring muscle response to nerve stimulation. [, , , , ]
- High-performance liquid chromatography (HPLC): This technique is used to measure the concentration of this compound, rocuronium, and their metabolites in plasma and dialysate samples. [, , ]
A: One study suggests that while rocuronium may increase mast cell numbers and degranulation, this compound may mitigate this effect. [] This finding indicates a potential benefit of this compound in managing rocuronium-induced anaphylaxis. []
A: this compound represents a significant advancement in the management of neuromuscular blockade. [] Its ability to rapidly and reliably reverse even profound neuromuscular blockade has offered clinicians greater control over muscle relaxation during surgery. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)
![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)


![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)
